Zinc, dichloro(1,10-phenanthroline)-
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Overview
Description
Zinc, dichloro(1,10-phenanthroline)-: is a coordination compound where zinc is complexed with two chlorine atoms and one 1,10-phenanthroline ligand. This compound is part of a broader class of metal-organic complexes that exhibit unique chemical and biological properties due to the presence of both organic ligands and metal centers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, dichloro(1,10-phenanthroline)- typically involves the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out at room temperature, and the product is isolated by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves mixing zinc chloride with 1,10-phenanthroline in a solvent such as acetonitrile, followed by heating and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Coordination Reactions: Zinc, dichloro(1,10-phenanthroline)- can form coordination complexes with various ligands.
Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Reagents: Common reagents include zinc chloride, 1,10-phenanthroline, and solvents like acetonitrile or toluene.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Coordination Complexes: Formation of new coordination complexes with different ligands.
Substituted Complexes: Products where chlorine atoms are replaced by other ligands.
Scientific Research Applications
Chemistry:
Biology:
Cytotoxicity Studies: The compound has been studied for its cytotoxic effects on vascular endothelial cells.
Medicine:
Anticancer Research: Zinc complexes with 1,10-phenanthroline have shown potential as anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of zinc, dichloro(1,10-phenanthroline)- involves the chelation of zinc ions by the 1,10-phenanthroline ligand. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .
Comparison with Similar Compounds
Dichloro(2,9-dimethyl-1,10-phenanthroline)zinc: Similar in structure but with methyl groups at positions 2 and 9.
Dichloro(1,10-phenanthroline)copper: Copper analog of the zinc compound.
Dichloro(1,10-phenanthroline)platinum: Platinum analog with similar coordination properties.
Properties
CAS No. |
14049-94-6 |
---|---|
Molecular Formula |
C12H8Cl2N2Zn |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
zinc;1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI Key |
CXONNWOFFVKDLI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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